tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

CAS No.: 1788041-57-5

Cat. No.: VC2598618

Molecular Formula: C9H13FN2O2

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788041-57-5 |

|---|---|

| Molecular Formula | C9H13FN2O2 |

| Molecular Weight | 200.21 g/mol |

| IUPAC Name | tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3 |

| Standard InChI Key | VLCFNAIYELAULW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(C#N)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C#N)F |

Introduction

Chemical Structure and Properties

Basic Information

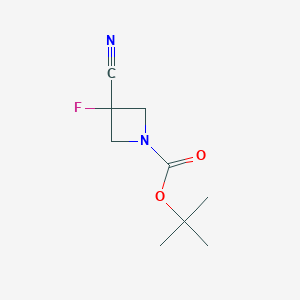

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is characterized by its four-membered azetidine ring with specific functional group substitutions. The presence of the cyano and fluoro groups at the 3-position, along with the tert-butoxycarbonyl (Boc) protecting group, gives this compound unique properties that make it valuable for research applications.

Table 1: Basic Information of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

| Parameter | Description |

|---|---|

| CAS Number | 1788041-57-5 |

| Molecular Formula | C₉H₁₃FN₂O₂ |

| Molecular Weight | 200.21 g/mol |

| Appearance | Not specified in literature |

| Purity | Generally available at ≥97% |

| Storage Conditions | Room temperature |

Chemical Identifiers

For proper identification and documentation in research settings, various chemical identifiers are associated with this compound .

Table 2: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3 |

| Standard InChIKey | VLCFNAIYELAULW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C#N)F |

| PubChem Compound ID | 91933832 |

Structural Features

Core Structure

The compound features a four-membered azetidine ring as its core structure. This ring system is notable for its conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates compared to larger ring systems.

Functional Groups

Several key functional groups contribute to the chemical behavior and potential applications of this compound:

-

Azetidine Ring: The four-membered nitrogen-containing heterocycle that forms the core structure

-

Cyano Group: Located at the 3-position, providing a site for potential chemical transformations

-

Fluoro Group: Also at the 3-position, enhancing metabolic stability and binding interactions

-

tert-Butoxycarbonyl (Boc) Group: Serving as a protecting group for the azetidine nitrogen, enhancing solubility in organic solvents and stability during synthetic transformations

Synthesis and Applications

Applications in Drug Discovery

The compound has gained significant attention in medicinal chemistry research for several reasons:

-

Protein Degradation: Classified as a protein degrader building block, this compound has potential applications in the development of targeted protein degradation therapies .

-

Drug Development: The azetidine scaffold is increasingly favored in drug discovery for its conformational rigidity, which can improve target binding and metabolic stability compared to larger ring systems.

-

Building Block Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex chemical entities with potential biological activities .

Table 3: Research Applications

| Application Area | Potential Use |

|---|---|

| Protein Degradation | Building block for PROTAC (Proteolysis Targeting Chimera) development |

| Medicinal Chemistry | Intermediate in the synthesis of drug candidates |

| Chemical Libraries | Component in the preparation of diverse compound libraries |

| Structural Studies | Model compound for investigating conformationally restricted systems |

Chemical Reactivity

Reactivity Patterns

The reactivity of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is largely influenced by its functional groups:

-

Cyano Group: Can undergo various transformations including reduction to amines and hydrolysis to carboxylic acids or amides.

-

Fluoro Group: Generally stable but can participate in nucleophilic substitution reactions under specific conditions.

-

Boc Group: Subject to acid-catalyzed deprotection, typically using trifluoroacetic acid (TFA) or HCl in organic solvents.

Stability Considerations

The compound exhibits reasonable stability under standard laboratory conditions but may be sensitive to strongly acidic or basic environments due to the presence of the Boc protecting group. Long-term storage recommendations include keeping the compound at room temperature in sealed containers .

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. One such related compound is tert-butyl 3-isocyanatoazetidine-1-carboxylate (CAS: 2649064-07-1), which features an isocyanate group instead of the cyano and fluoro groups.

Table 4: Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |

|---|---|---|---|---|

| tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate | 1788041-57-5 | C₉H₁₃FN₂O₂ | 200.21 g/mol | Cyano and fluoro groups at C-3 |

| tert-Butyl 3-isocyanatoazetidine-1-carboxylate | 2649064-07-1 | C₉H₁₄N₂O₃ | 198.22 g/mol | Isocyanate group at C-3 |

| tert-Butyl 3-Fluoroazetidine-1-Carboxylate | 1126650-66-5 | Not specified | Not specified | Lacks cyano group |

| Parameter | Specification |

|---|---|

| Standard Purity | ≥97% |

| Common Package Sizes | 500 mg, 1 g, 5 g |

| Delivery Time | Typically 5 days |

| Storage Restrictions | Room temperature |

| Target Users | Research laboratories, industrial applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume